molecular formula C14H17N3O2S B7048901 N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide

N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide

Cat. No.: B7048901
M. Wt: 291.37 g/mol
InChI Key: SIMIRYJSYQJQNJ-UHFFFAOYSA-N
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Description

N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms

Properties

IUPAC Name

N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9(2)13-16-12(20-17-13)8-19-11-6-4-10(5-7-11)14(18)15-3/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMIRYJSYQJQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)COC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the reaction of appropriate hydrazine derivatives with carboxylic acid chlorides or esters to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, facilitate substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Reduced analogs of the compound.

  • Substitution products: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool in biological studies to understand cellular processes.

Medicine: The compound has been investigated for its pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thiadiazole ring can play a crucial role in binding to these targets, leading to biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.

Comparison with Similar Compounds

  • N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide is structurally similar to other benzamide derivatives and thiadiazole-containing compounds.

  • This compound: Unique due to its specific substitution pattern and the presence of the methoxy group.

  • Other benzamide derivatives: May lack the thiadiazole ring or have different substituents.

Uniqueness: The presence of the thiadiazole ring and the specific arrangement of substituents in this compound contribute to its unique chemical and biological properties

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